N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the morpholine moiety. Key steps in the synthesis may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and diethyl ethoxymethylenemalonate.
Introduction of the Pyridine Ring: This step often involves the use of pyridinium salts and various coupling reactions.
Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide.
Pyridine Derivatives: Compounds such as pyridine-2-carboxamide and pyridine-4-carboxamide are structurally related.
Uniqueness
This compound is unique due to its combination of a quinoline core, a pyridine ring, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-21(23-9-10-25-11-13-27-14-12-25)18-15-20(16-5-7-22-8-6-16)24-19-4-2-1-3-17(18)19/h1-8,15H,9-14H2,(H,23,26) |
InChI Key |
RVYVQGOATNLYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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